methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities and applications in various fields. This compound features a chromene ring system with a methyl group at the 6th position, a keto group at the 2nd position, and a carboxylate ester group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions. One common method is the Pechmann condensation, which uses a catalyst such as sulfuric acid or aluminum chloride to facilitate the reaction . The reaction is carried out by heating the reactants in an appropriate solvent, such as ethanol or toluene, to yield the desired coumarin derivative.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted coumarins, which can exhibit different biological activities and properties .
Scientific Research Applications
Methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it useful in biological studies.
Industry: It is used in the production of dyes, fragrances, and as an intermediate in the synthesis of other fine chemicals
Mechanism of Action
The biological effects of methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate are primarily due to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and affect cellular signaling pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methoxy-2H-chromene-3-carboxylate
- Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
- 6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide
Uniqueness
Methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
Molecular Formula |
C12H10O4 |
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Molecular Weight |
218.20 g/mol |
IUPAC Name |
methyl 6-methyl-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-7-3-4-10-8(5-7)6-9(11(13)15-2)12(14)16-10/h3-6H,1-2H3 |
InChI Key |
VZPUFTUKASFQKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC |
Origin of Product |
United States |
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